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molecular formula C11H14O2 B1346699 Mesitylacetic acid CAS No. 4408-60-0

Mesitylacetic acid

Cat. No. B1346699
M. Wt: 178.23 g/mol
InChI Key: CQWMQAKKAHTCSC-UHFFFAOYSA-N
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Patent
US05698735

Procedure details

8.0 g (0.06 tool) and 5.4 g (0.0198 mol) of n-butyl phenylsulfonyloxyacetate are reacted in 60 ml of mesitylene by the method of Example 7, and the reaction mixture is hydrolyzed with 5 g of NaOH in 15 ml of water and 50 ml of methanol to give the acid. 3.0 g (85% of theory) of mesitylacetic acid are isolated.
Name
n-butyl phenylsulfonyloxyacetate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
C1(S(O[CH2:11][C:12]([O:14]CCCC)=[O:13])(=O)=O)C=CC=CC=1.[OH-].[Na+].[C:21]1([CH3:29])[CH:26]=[C:25]([CH3:27])[CH:24]=[C:23]([CH3:28])[CH:22]=1>O.CO>[C:21]1([CH3:29])[CH:26]=[C:25]([CH3:27])[CH:24]=[C:23]([CH3:28])[C:22]=1[CH2:11][C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
n-butyl phenylsulfonyloxyacetate
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCC(=O)OCCCC
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the acid

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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